

Spectroscopic Analysis of 10-Methyldodec-2-en-4-olide: A Technical Overview

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Compound of Interest

Compound Name: 10-Methyldodec-2-en-4-olide

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This technical guide provides an overview of the spectroscopic data available for **10-Methyldodec-2-en-4-olide**, a butenolide with the molecular formula $C_{13}H_{22}O_2$. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents predicted data and information from closely related analogs to serve as a reference for researchers.

Chemical Identity

- Systematic Name: 2-(6-methyloctyl)-2H-furan-5-one[1]
- Molecular Formula: $C_{13}H_{22}O_2$
- Molecular Weight: 210.31 g/mol [1]
- CAS Number: 874359-15-6[2][3]

Spectroscopic Data

Comprehensive, experimentally verified NMR and MS data for **10-Methyldodec-2-en-4-olide** are not readily available in the public domain. The following tables provide predicted spectral data and data from analogous compounds to guide analytical efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ^1H and ^{13}C NMR data for **10-Methyldodec-2-en-4-olide** is not available. However, predicted values can be calculated using computational chemistry software. The following table outlines the expected chemical shifts for the core butenolide structure and the alkyl side chain.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **10-Methyldodec-2-en-4-olide**

Atom Number	Predicted ^{13}C Chemical Shift (ppm)	Predicted ^1H Chemical Shift (ppm)	Multiplicity
2	~80-85	~5.0-5.2	m
3	~122-125	~6.1-6.3	dd
4	~155-160	~7.2-7.4	dd
5	~173-176	-	-
6 (Side Chain)	~35-40	~1.7-1.9	m
7 (Side Chain)	~25-30	~1.2-1.4	m
8 (Side Chain)	~28-33	~1.2-1.4	m
9 (Side Chain)	~38-42	~1.1-1.3	m
10 (Side Chain)	~33-37	~1.4-1.6	m
11 (Side Chain)	~19-22	~0.8-0.9	t
12 (Side Chain)	~14-17	~0.8-0.9	d
13 (Side Chain)	~22-25	~0.8-0.9	d

Note: Predicted values are estimates and may vary from experimental results. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

A complete, experimentally verified mass spectrum for **10-Methyldodec-2-en-4-olide** is not available. The expected molecular ion peak $[\text{M}]^+$ would be observed at m/z 210.31.

Fragmentation patterns for unsaturated lactones typically involve cleavages of the side chain and rearrangements of the lactone ring.

Table 2: Predicted Mass Spectrometry Fragmentation for **10-Methyldodec-2-en-4-olide**

m/z	Proposed Fragment
210	$[M]^+$
195	$[M - CH_3]^+$
181	$[M - C_2H_5]^+$
113	$[M - C_7H_{15}]^+$ (cleavage of the side chain)
97	$[C_5H_5O_2]^+$ (Butenolide ring fragment)
83	Further fragmentation of the butenolide ring

Note: These are predicted fragmentation patterns. Actual results may vary depending on the ionization technique and energy.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **10-Methyldodec-2-en-4-olide** have not been published. The following are generalized protocols for the analysis of similar lactone compounds.

NMR Spectroscopy Protocol (General)

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , DMSO- d_6) in a 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for 1H and ^{13}C NMR, with its resonance set to 0.00 ppm.
- **Data Acquisition:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- ^{13}C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- 2D NMR: Conduct 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

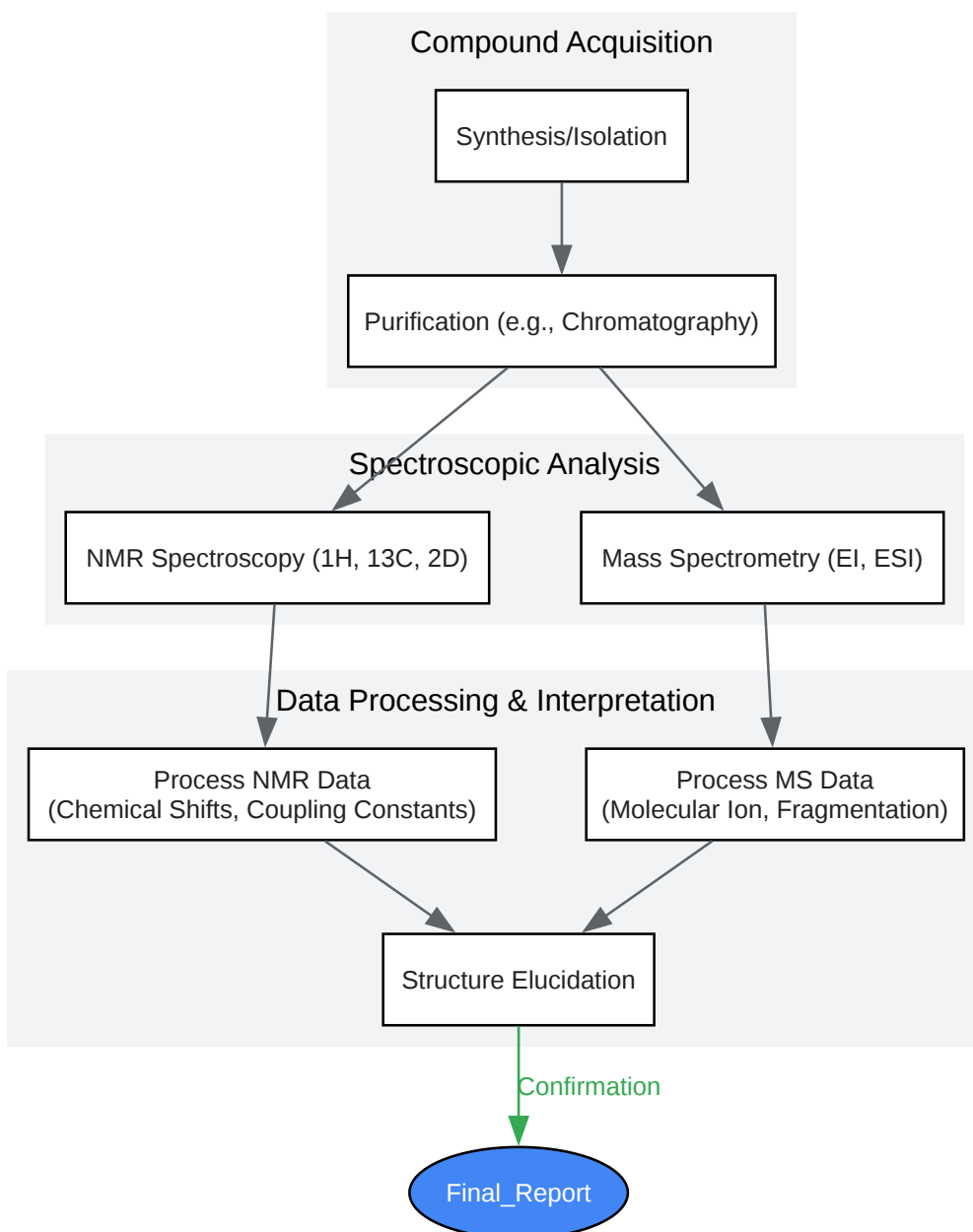
Mass Spectrometry Protocol (General)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization:
 - Electron Ionization (EI): For GC-MS, use a standard EI energy of 70 eV to induce fragmentation.
 - Electrospray Ionization (ESI): For LC-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ESI source. This technique is softer and may yield a more prominent molecular ion peak.
- Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
- Data Analysis: Process the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a novel or uncharacterized compound like **10-Methyldodec-2-en-4-olide**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the acquisition and interpretation of spectroscopic data.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided spectroscopic data is largely based on predictions and data from analogous compounds due to the absence of comprehensive, experimentally verified data for **10-Methyldodec-2-en-4-olide** in the reviewed literature. Researchers should perform their own experimental analysis for definitive characterization.

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References

- 1. 10-Methyldodec-2-en-4-olide | C₁₃H₂₂O₂ | CID 21778198 - PubChem [pubchem.ncbi.nlm.nih.gov]
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